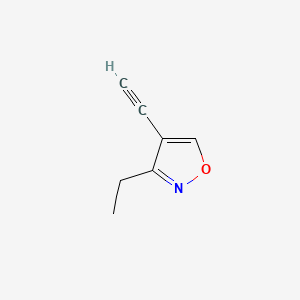

3-Ethyl-4-ethynyl-1,2-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

3-ethyl-4-ethynyl-1,2-oxazole |

InChI |

InChI=1S/C7H7NO/c1-3-6-5-9-8-7(6)4-2/h1,5H,4H2,2H3 |

InChI Key |

QJNVPOXZRRNFIV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC=C1C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 4 Ethynyl 1,2 Oxazole and Its Analogues

Precursor Chemistry and Initial 1,2-Oxazole Ring Formation Approaches

The formation of the 1,2-oxazole (isoxazole) ring is the foundational step in the synthesis of 3-ethyl-4-ethynyl-1,2-oxazole (B6253262). This is typically achieved through cyclocondensation reactions or by functionalizing a pre-existing oxazole (B20620) ring.

Cyclocondensation Reactions for the Oxazole Core Formation

Cyclocondensation reactions are a common method for constructing the 1,2-oxazole ring. One of the primary pathways involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. For the synthesis of a 3-ethyl-1,2-oxazole (B6231226) derivative, a suitable precursor would be a β-dicarbonyl compound bearing an ethyl group. The reaction of this precursor with hydroxylamine leads to the formation of the heterocyclic ring.

Another versatile method is the 1,3-dipolar cycloaddition of alkenes or alkynes with nitrile oxides. This approach allows for a high degree of control over the substitution pattern of the resulting 1,2-oxazole.

Strategic Functionalization of Pre-formed Oxazole Rings

An alternative to de novo ring synthesis is the functionalization of a pre-formed 1,2-oxazole ring. This strategy is particularly useful when the desired substituents are not readily incorporated during the initial cyclization. For the synthesis of this compound, a key intermediate is a 4-halo-3-ethyl-1,2-oxazole. Halogenation at the C4 position of a 3-ethyl-1,2-oxazole can be achieved using various halogenating agents. For instance, iodination can be accomplished using iodine in the presence of a base. The reactivity of the C-H bond at the C4 position of the 1,2-oxazole ring allows for direct halogenation, paving the way for subsequent cross-coupling reactions.

Strategies for Ethynyl (B1212043) Group Introduction

The introduction of the ethynyl group at the C4 position of the 1,2-oxazole ring is a critical step and is most effectively achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound synthesis, this reaction involves the coupling of a 4-halo-3-ethyl-1,2-oxazole with a suitable alkyne. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The selection of ligands plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are frequently employed. The optimization of reaction conditions, including the choice of solvent, base, and temperature, is essential to maximize the yield of the desired product and minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Table 1: Optimization of Sonogashira Coupling Conditions

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | 60 | 75 |

| 2 | PdCl₂(PPh₃)₂ | PPh₃ | Piperidine | DMF | 80 | 85 |

| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 92 |

To prevent the undesired homocoupling of the terminal alkyne and to handle the often gaseous and volatile nature of acetylene (B1199291) itself, silyl-protected acetylenes, such as trimethylsilylacetylene (B32187) (TMSA), are commonly used in Sonogashira reactions. The TMS group acts as a protecting group for the terminal proton of the alkyne.

The Sonogashira coupling of a 4-halo-3-ethyl-1,2-oxazole with TMSA yields the corresponding 3-ethyl-4-((trimethylsilyl)ethynyl)-1,2-oxazole. The final step in the synthesis is the removal of the trimethylsilyl (B98337) protecting group. This deprotection can be achieved under mild conditions using a variety of reagents. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, are highly effective for this transformation. Alternatively, basic conditions, for instance, using potassium carbonate in methanol, can also be employed to furnish the desired this compound.

Table 2: Deprotection of Silyl-Protected Acetylenes

| Entry | Silyl-Protected Alkyne | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Ethyl-4-((trimethylsilyl)ethynyl)-1,2-oxazole | TBAF (1.1 eq) | THF | 25 | 1 | 95 |

| 2 | 3-Ethyl-4-((trimethylsilyl)ethynyl)-1,2-oxazole | K₂CO₃ | Methanol | 25 | 3 | 90 |

| 3 | 3-Ethyl-4-((triisopropylsilyl)ethynyl)-1,2-oxazole | HF-Pyridine | THF | 0-25 | 2 | 88 |

Alternative Alkynylation Methodologies (e.g., Seyferth-Gilbert Reaction)

While the Sonogashira coupling is a predominant method for introducing an ethynyl group onto a heterocyclic core, alternative strategies have been explored. The Seyferth-Gilbert reaction, which typically converts aldehydes or ketones into terminal alkynes using dimethyl (diazomethyl)phosphonate, represents one such alternative. However, its application in the synthesis of ethynyl oxazoles has been met with challenges. Reports indicate that employing the Seyferth-Gilbert reaction for this purpose can lead to low yields and difficulties in isolating the desired product. This suggests that the oxazole ring may not be entirely stable under the reaction conditions or that side reactions compete with the desired alkynylation.

Introduction of the Ethyl Substituent and Positional Selectivity

The regioselective introduction of an ethyl group at the C3 position of the 1,2-oxazole ring is a critical step in the synthesis of the target molecule. A common and effective strategy for constructing the 1,2-oxazole ring with desired substitution patterns involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.

To achieve the desired 3-ethyl substitution, a plausible synthetic route begins with an appropriate β-keto ester, such as ethyl pentanoate. Ethylation at the α-position, followed by conversion to an α,β-unsaturated ketone, would provide a key intermediate. The reaction of this α,β-unsaturated ketone with hydroxylamine hydrochloride can then lead to the formation of the 3-ethyl-1,2-oxazole ring with high regioselectivity. The regiochemical outcome of this cyclization is governed by the nature of the substituents on the unsaturated ketone.

Once the 3-ethyl-1,2-oxazole core is established, the next step involves the introduction of a functional group at the C4 position that can be converted to an ethynyl group. This is typically achieved through halogenation, for instance, using N-bromosuccinimide (NBS) or iodine monochloride (ICl) to yield a 4-halo-3-ethyl-1,2-oxazole. This halogenated intermediate is then a prime candidate for the Sonogashira coupling reaction to introduce the C4-ethynyl substituent. The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a robust and widely used method in organic synthesis for the formation of carbon-carbon bonds libretexts.orgwikipedia.org.

Multi-Component Reactions (MCRs) and Tandem Processes in Oxazole Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a single step. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core oxazole structure. For instance, variations of the van Leusen oxazole synthesis, a well-known MCR, could potentially be adapted. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. To achieve the desired 3,4-disubstitution pattern, a more complex, multi-step, one-pot or tandem approach would be necessary.

Advanced and Sustainable Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. The application of microwave irradiation to the synthesis of oxazoles has been shown to be highly effective. For the synthesis of this compound, microwave heating could be beneficially applied to several steps, including the initial cyclocondensation to form the oxazole ring and the subsequent Sonogashira coupling reaction. The rapid and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes and can often lead to cleaner reactions with fewer byproducts.

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Oxazole Ring Formation | Several hours | 5-15 minutes | Often significant |

| Sonogashira Coupling | 4-24 hours | 10-30 minutes | Moderate to significant |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Key Reactions in Oxazole Synthesis.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of substituted oxazoles has been successfully demonstrated using continuous flow systems. A flow chemistry setup for the synthesis of this compound could involve pumping the starting materials through heated reactors containing immobilized reagents or catalysts. For example, the initial cyclization could be performed in a heated coil reactor, followed by an in-line purification step before the reaction mixture flows into a second reactor for the Sonogashira coupling. This approach allows for the rapid optimization of reaction conditions and can facilitate a more automated and scalable production process.

Challenges in Synthetic Scalability, Yield Optimization, and Purification Techniques

The synthesis of highly functionalized heterocycles like this compound is not without its challenges, particularly concerning scalability, yield optimization, and purification.

Scalability: Reactions that perform well on a small laboratory scale may not be directly translatable to larger-scale production. Issues such as heat transfer, mixing, and reagent addition rates become more critical as the scale increases. For the synthesis of the target molecule, the exothermic nature of certain steps and the potential for side reactions need to be carefully managed during scale-up.

Yield Optimization: Achieving high yields is a constant challenge in multi-step syntheses. Each step in the sequence must be optimized to maximize the conversion to the desired product while minimizing the formation of byproducts. For the synthesis of this compound, critical optimization points include the regioselectivity of the initial cyclization and the efficiency of the Sonogashira coupling.

Purification Techniques: The purification of the final product and intermediates can be a significant bottleneck. The presence of structurally similar byproducts can make purification by traditional methods like column chromatography difficult and time-consuming. The sensitivity of the ethynyl group and the oxazole ring to certain conditions may also limit the choice of purification techniques. The development of efficient purification protocols, potentially involving crystallization or the use of scavenger resins, is crucial for obtaining the target compound in high purity.

Chemical Reactivity and Transformations of 3 Ethyl 4 Ethynyl 1,2 Oxazole

Reactivity Profiles of the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne group is a versatile functional handle, enabling a wide array of chemical transformations. Its reactivity is characterized by addition reactions and its ability to participate in various coupling and cycloaddition processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)

The terminal ethynyl group of 3-Ethyl-4-ethynyl-1,2-oxazole (B6253262) is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. chemrxiv.orgchemrxiv.orgbldpharm.com

While specific studies on this compound are not detailed in the available literature, extensive research on other ethynyl oxazoles demonstrates that this transformation is generally high-yielding and efficient. chemrxiv.orgchemrxiv.org The reaction is typically carried out under mild conditions, often in a mixture of solvents like ethanol (B145695) and water, using a copper(II) salt such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. chemrxiv.org The resulting triazole products are formed with high purity and the process is amenable to a diverse range of azide substrates. chemrxiv.org This makes CuAAC a powerful tool for conjugating the this compound core to other molecules, including biomolecules. chemrxiv.org

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Ethynyl Heterocycles

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield | Reference |

| Ethynyl Oxazole (B20620) Derivative | Benzyl Azide | CuSO₄ / Sodium Ascorbate | Ethanol/Water | >95% | chemrxiv.org |

| Ethynyl Oxazole Derivative | Various Organic Azides | Cu(I) source | Various | High | chemrxiv.org |

Note: This table represents the general reactivity of ethynyl oxazoles in CuAAC reactions as specific data for this compound is not available.

Other Cycloaddition Reactions (e.g., [2+2], [4+2])

Beyond the well-established CuAAC reaction, the ethynyl group can potentially participate in other cycloaddition reactions. For instance, [4+2] cycloadditions, or Diels-Alder reactions, with electron-deficient dienes are known for terminal alkynes. While no specific examples for this compound are documented, related ethynyl-substituted heterocycles have been shown to undergo such transformations. These reactions typically require thermal or microwave conditions to proceed.

Similarly, [2+2] cycloaddition reactions with alkenes could lead to the formation of cyclobutene (B1205218) derivatives, although these are generally less common and often require photochemical activation. There is currently no specific literature describing [2+2] or [4+2] cycloaddition reactions of this compound.

Nucleophilic Addition Reactions to the Alkyne

The terminal alkyne in this compound is susceptible to nucleophilic attack, although this reactivity can be influenced by the electronic nature of the oxazole ring. While direct experimental evidence for this specific compound is lacking, studies on related 2-alkynyl oxazoles have shown that nucleophiles can add across the triple bond. pitt.edu Such reactions often require basic conditions to deprotonate the nucleophile. pitt.edu A variety of nucleophiles, including thiols and amines, can be employed to furnish vinyl ethers, vinyl thioethers, and enamines, respectively. pitt.edu

Electrophilic Addition Reactions to the Alkyne

Electrophilic additions to the alkyne moiety are also plausible. The addition of halogens (e.g., Br₂, I₂) or hydrohalic acids (e.g., HBr, HCl) would be expected to proceed, leading to di- or monohaloalkenes, respectively. The regioselectivity of these additions would be influenced by the electronic effects of the 1,2-oxazole ring. No specific studies detailing these reactions for this compound have been found.

Chemical Transformations of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an aromatic heterocycle, but its reactivity is significantly different from that of benzene. It is generally considered an electron-deficient ring system, which influences its susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution Pathways on the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring is generally challenging due to the ring's electron-deficient nature. researchgate.net The presence of two heteroatoms makes the ring less nucleophilic than carbocyclic aromatic compounds. When such reactions do occur, the position of substitution is directed by the existing substituents. For this compound, the most likely position for electrophilic attack would be the C5 position, which is the only unsubstituted carbon on the ring.

However, the oxazole ring itself can be sensitive to the strong acidic conditions often required for electrophilic aromatic substitution, which can lead to ring-opening or other side reactions. chemrxiv.org Research on a related compound, 5-ethynyl-2-(propan-2-yl)-1,3-oxazole, has shown that electrophilic substitution such as halogenation can occur at an unsubstituted position on the ring under specific conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product | Notes | Reference (by analogy) |

| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-3-ethyl-4-ethynyl-1,2-oxazole | Substitution at the C5 position is anticipated. | |

| Nitration | HNO₃/H₂SO₄ | 3-Ethyl-4-ethynyl-5-nitro-1,2-oxazole | Harsh conditions may lead to degradation of the oxazole ring. |

Note: This table is predictive and based on the reactivity of analogous compounds, as specific experimental data for this compound is not available.

Nucleophilic Attack and Investigation of Ring-Opening Processes

The this compound molecule offers multiple sites for nucleophilic attack. The primary locations are the electrophilic carbon atoms of the ethynyl group and specific positions on the oxazole ring. The oxazole ring's stability is a critical factor, as nucleophilic attack can, in some cases, lead to ring-opening, a known transformation for oxazole derivatives. oup.comresearchgate.net

The deprotonation of oxazoles, typically at the C2 position, can result in an equilibrium between the lithiated oxazole and a ring-opened isonitrile-enolate species. wikipedia.orgresearchgate.netcutm.ac.in While the target molecule is substituted at C3 and C4, strong nucleophiles or bases might still induce ring cleavage, potentially via attack at the C5 position or by altering the electronic structure sufficiently to weaken the N-O bond. The reaction of substituted oxazoles with nitrosobenzene, for instance, has been shown to proceed via ring-opening to form 1,2,4-oxadiazolines. oup.com Similarly, reactions with hydroxylamine (B1172632) can convert pyrimidines into isoxazoles, demonstrating the susceptibility of heterocyclic rings to transform upon nucleophilic attack. researchgate.net

Table 1: Potential Nucleophilic Reactions and Ring-Opening Pathways

| Nucleophile/Reagent | Potential Reaction Site | Expected Outcome | Notes |

|---|---|---|---|

| Grignard Reagents (R-MgX) | Ethynyl Group | Addition across the triple bond after initial deprotonation. | The terminal alkyne proton is acidic and will be abstracted first. |

| Organolithium Reagents (R-Li) | Ethynyl Group / C5-Position | Deprotonation of alkyne is primary. Attack at C5 could lead to a lithiated intermediate or ring-opening. | Ring-opening to an isonitrile is a known process for C2-lithiated oxazoles. wikipedia.orgcutm.ac.in |

| Amines (R-NH₂) | Ethynyl Group | Michael-type addition to the activated alkyne, potentially catalyzed by a transition metal. | Generally requires activation of the alkyne. |

| Hydroxylamine (NH₂OH) | Oxazole Ring | Potential ring transformation. | By analogy to reactions with other heterocycles like pyrimidines. researchgate.net |

Directed Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) and specific lithiation are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgnih.gov For this compound, there are several acidic protons, but their pKa values differ significantly, allowing for selective deprotonation.

The most acidic proton is on the terminal ethynyl group. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), will preferentially and rapidly deprotonate the alkyne, forming a lithium acetylide. This acetylide is a potent nucleophile, ready for reaction with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides).

Metalation of the oxazole ring itself is more complex. For unsubstituted oxazole, deprotonation typically occurs at the C2 position. wikipedia.orgcutm.ac.innih.gov However, in this compound, the C2 position is unavailable. The next most likely site for lithiation on the ring would be the C5 position. The choice of base is crucial; the use of LDA is common for selective deprotonation of oxazoles, as more nucleophilic bases like n-BuLi can sometimes lead to non-selective reactions or addition. chemrxiv.org In some cases, transmetalation of the initially formed lithium species with zinc salts can stabilize the metallated intermediate, preventing ring-opening and allowing for subsequent cross-coupling reactions. researchgate.netnih.govchemrxiv.org The use of highly hindered bases like lithium hexamethyldisilazide (LiHMDS) can also provide unique selectivity. chemrxiv.org

Table 2: Lithiation Strategies and Potential Outcomes

| Reagent | Temperature | Likely Site of Deprotonation | Subsequent Functionalization |

|---|---|---|---|

| n-BuLi (1 equiv.) | -78 °C | Terminal Alkyne | Forms lithium acetylide for reaction with electrophiles. |

| LDA | -78 °C to 0 °C | Terminal Alkyne (primarily) | Less nucleophilic than n-BuLi, offering higher selectivity. chemrxiv.org |

| n-BuLi (>2 equiv.) / sec-BuLi | -78 °C | Terminal Alkyne and C5-Position | Dianion formation allows for sequential or directed functionalization. |

| LiHMDS | -78 °C to RT | Terminal Alkyne | A bulky, non-nucleophilic base often used for clean deprotonation. chemrxiv.org |

Stability and Reactivity under Diverse Acidic and Basic Conditions

The stability of the oxazole ring is highly dependent on the pH of the medium. Generally, oxazoles are known to be labile under acidic conditions, where they can undergo hydrolysis and ring cleavage. chemrxiv.orgchemrxiv.org The presence of electron-donating groups, such as the ethyl group at C3, may offer a modest stabilizing effect, but strong acidic conditions are generally to be avoided if the integrity of the heterocyclic core is to be maintained.

Under basic conditions, the primary reactivity involves deprotonation, as discussed in the previous section. The terminal alkyne is readily deprotonated by common bases like potassium carbonate in some applications, or stronger bases like alkoxides and organolithium reagents. chemrxiv.orgresearchgate.net While the oxazole ring is more stable to base than to acid, strong basic conditions, particularly in combination with heat, can promote ring-opening reactions, especially if a C2-lithiated intermediate were to form and rearrange to the more stable acyclic isonitrile. wikipedia.orgchemrxiv.org

Table 3: Stability and Reactivity Profile

| Condition | Expected Reactivity/Stability | Primary Transformation |

|---|---|---|

| Strong Acid (e.g., HCl, H₂SO₄) | Unstable | Ring-opening/hydrolysis. chemrxiv.org |

| Mild Acid (e.g., Acetic Acid) | Moderately Stable | May be tolerated for short periods at low temperatures. |

| Mild Base (e.g., K₂CO₃, Et₃N) | Stable | Can be used as a base for reactions involving the ethynyl group (e.g., Sonogashira, Click Chemistry). chemrxiv.org |

| Strong Base (e.g., NaOH, n-BuLi) | Reactive | Deprotonation of the terminal alkyne; potential for ring-opening at higher temperatures. cutm.ac.in |

Chemical Derivatization of the Ethyl Substituent

Modification of the ethyl group at the C3 position offers a pathway to introduce further complexity into the molecule without altering the core heterocyclic structure. The carbon atom of the ethyl group attached to the oxazole ring is in a "benzylic-like" position, which enhances its reactivity toward certain transformations, particularly radical-mediated reactions.

One potential derivatization is free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it should be possible to selectively introduce a bromine atom at the α-position of the ethyl group. This resulting bromo-derivative would be a versatile intermediate, susceptible to nucleophilic substitution or elimination reactions to form a vinyl group.

Another possibility is oxidation. Strong oxidizing agents would likely degrade the oxazole ring, but more controlled oxidation could potentially convert the ethyl group into a 1-hydroxyethyl group or an acetyl group, although this would require careful selection of reagents to ensure selectivity over the sensitive alkyne and oxazole moieties.

Selective Functional Group Interconversions

Functional group interconversion involves the transformation of one functional group into another, and is a cornerstone of synthetic chemistry. wikipedia.org For this compound, the ethynyl group is the most versatile handle for such transformations.

A prominent and highly efficient reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". This reaction allows for the facile connection of the ethynyl-oxazole to a wide variety of molecules bearing an azide group, yielding a stable 1,2,3-triazole ring. chemrxiv.orgchemrxiv.org This method is exceptionally valuable for creating complex molecules and bioconjugates due to its high yields, mild reaction conditions, and broad functional group tolerance. chemrxiv.org

Other important interconversions of the terminal alkyne include:

Sonogashira Coupling: While often used to install an ethynyl group, the corresponding 4-halo-3-ethyl-1,2-oxazole could be coupled with terminal alkynes.

Hydration: Under acidic conditions (often with mercury salts as catalysts), the alkyne can be hydrated to form a methyl ketone (3-ethyl-4-acetyl-1,2-oxazole).

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst would yield the corresponding alkene (3-ethyl-4-vinyl-1,2-oxazole), while reduction with H₂ over a catalyst like Pd/C would reduce the alkyne completely to an ethyl group (3,4-diethyl-1,2-oxazole).

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) under acidic conditions yields a Mannich base, introducing an aminomethyl group adjacent to the triple bond.

Table 4: Selective Interconversions of the Ethynyl Group

| Reaction Type | Reagents | Product Functional Group | Reference/Principle |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | R-N₃, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole | Highly efficient for linking molecular fragments. chemrxiv.orgchemrxiv.org |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Converts the alkyne to a carbonyl group. |

| Partial Reduction | H₂, Lindlar's Catalyst | cis-Alkene | Selective reduction of alkyne to alkene. |

| Full Reduction | H₂, Pd/C | Alkane | Complete saturation of the triple bond. |

Spectroscopic and Diffraction-Based Structural Characterization of this compound and its Derivatives

Spectroscopic and Diffraction Based Structural Characterization of 3 Ethyl 4 Ethynyl 1,2 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. The following sections detail the anticipated proton and carbon NMR spectral features of 3-ethyl-4-ethynyl-1,2-oxazole (B6253262).

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, ethynyl (B1212043), and oxazole (B20620) ring protons. Based on the structure, one would anticipate the following resonances:

Oxazole Proton (H-5): A singlet in the downfield region, typically around δ 8.5-9.0 ppm, due to the deshielding effect of the heterocyclic ring.

Ethynyl Proton: A singlet corresponding to the terminal alkyne proton (C≡C-H), expected to appear around δ 3.0-3.5 ppm.

Ethyl Group Protons: A quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxazole ring, likely in the range of δ 2.7-3.0 ppm, and a triplet for the terminal methyl protons (-CH₃) around δ 1.2-1.5 ppm, showing typical ethyl group coupling.

For comparison, the ¹H NMR spectrum of a related compound, 2-ethynyl-oxazole , shows a singlet for the oxazole proton at δ 7.64 ppm, another singlet for the other oxazole proton at δ 7.16 ppm, and a singlet for the ethynyl proton at δ 3.24 ppm in CDCl₃. chemrxiv.org Another analogue, ethyl 2-ethynyloxazole-4-carboxylate , displays the oxazole proton as a singlet at δ 8.19 ppm and the ethynyl proton as a singlet at δ 3.29 ppm in CDCl₃. chemrxiv.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 (oxazole) | 8.5 - 9.0 | s |

| Ethynyl-H | 3.0 - 3.5 | s |

| -CH₂- (ethyl) | 2.7 - 3.0 | q |

Note: This is a predicted data table based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, the following signals are anticipated:

Oxazole Ring Carbons: Two quaternary carbons (C-3 and C-4) and one methine carbon (C-5). C-3, bonded to nitrogen and an ethyl group, would likely appear around δ 160-170 ppm. C-5 is expected in the range of δ 150-155 ppm. The C-4 carbon, substituted with the ethynyl group, would be significantly shielded compared to other carbons in the ring.

Ethynyl Carbons: Two distinct signals for the alkyne carbons (-C≡C-). The terminal carbon (≡C-H) is expected around δ 70-80 ppm, while the internal carbon attached to the oxazole ring would appear at a slightly different shift in a similar region.

Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) and a signal for the methyl carbon (-CH₃), expected in the aliphatic region of the spectrum.

As a point of reference, the ¹³C NMR spectrum of 2-ethynyl-oxazole in CDCl₃ shows signals at δ 145.3, 139.2, and 127.7 ppm for the oxazole carbons and at δ 79.4 and 70.7 ppm for the ethynyl carbons. chemrxiv.org For ethyl 2-ethynyloxazole-4-carboxylate , the oxazole carbons appear at δ 159.8, 145.4, and 143.9 ppm, while the ethynyl carbons are at δ 80.6 and 69.9 ppm. chemrxiv.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 (oxazole) | 160 - 170 |

| C-5 (oxazole) | 150 - 155 |

| C-4 (oxazole) | 110 - 120 |

| -C≡ (internal) | 75 - 85 |

| ≡C-H (terminal) | 70 - 80 |

| -CH₂- (ethyl) | 20 - 30 |

Note: This is a predicted data table based on general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet and the triplet.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded protons and carbons. It would show correlations between the H-5 proton and the C-5 carbon, the ethynyl proton and its attached carbon, and the protons of the ethyl group with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the long-range connectivity. Key expected correlations for this compound would include:

Correlation between the H-5 proton and the C-3 and C-4 carbons of the oxazole ring.

Correlations from the ethyl methylene protons to the C-3 carbon of the oxazole ring.

Correlations from the ethynyl proton to the C-4 carbon of the oxazole ring.

These 2D NMR experiments, when used in combination, would provide a definitive structural proof of this compound. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

C≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ for the stretching vibration of the terminal alkyne C-H bond.

C≡C Stretch: A weaker absorption band for the carbon-carbon triple bond stretch is anticipated in the region of 2100-2140 cm⁻¹.

C=N Stretch: The stretching vibration of the C=N bond within the oxazole ring should appear in the 1620-1680 cm⁻¹ region.

C-H Stretches: Aromatic/heterocyclic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be seen just below 3000 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the oxazole ring typically appears in the 1000-1300 cm⁻¹ range.

For a related compound, 2-(12-Bromo-4-(phenylsulfonyl)dodec-1-yn-4-yl)-4,5-diphenyloxazole , a characteristic C≡C-H stretch was observed at 3305 cm⁻¹. nih.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| C≡C Stretch | 2100 - 2140 | Weak to Medium |

| C=N Stretch (Oxazole) | 1620 - 1680 | Medium |

| C-H Stretch (Aromatic/Heterocyclic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium to Strong |

Note: This is a predicted data table based on general principles of IR spectroscopy.

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa. While this compound lacks a center of symmetry, Raman spectroscopy can still provide valuable structural insights.

C≡C Stretch: The carbon-carbon triple bond stretch, which is often weak in the IR spectrum of terminal alkynes, typically gives a strong and sharp signal in the Raman spectrum in the range of 2100-2140 cm⁻¹. This makes Raman spectroscopy particularly useful for identifying the ethynyl group.

Ring Vibrations: The breathing and other vibrational modes of the oxazole ring are also expected to be Raman active and would appear in the fingerprint region of the spectrum.

C-H Vibrations: Both the ethynyl C-H and the ethyl C-H stretching vibrations would also be observable in the Raman spectrum.

The study of heterocyclic compounds under pressure using Raman spectroscopy has shown that ring vibrations can be sensitive to environmental changes. aip.org For instance, in s-triazine, distinct Raman peaks corresponding to ring vibrations are observed in the 300-1620 cm⁻¹ range. aip.org While specific Raman data for this compound is not available, the presence of the highly polarizable ethynyl group would be expected to give a prominent signal, confirming its presence in the molecular structure.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Elucidation

Mass spectrometry is a cornerstone technique for confirming the molecular formula and investigating the fragmentation pathways of novel compounds. High-resolution mass spectrometry and electrospray ionization time-of-flight mass spectrometry are particularly powerful for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. With its ability to measure mass-to-charge ratios to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₇H₇NO), the exact mass can be calculated and compared with the experimentally determined value. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be used for confirmation. For instance, studies on related ethynyl oxazole derivatives have successfully used HRMS to confirm their composition. chemrxiv.orgchemrxiv.org The high resolution allows for the confident assignment of the molecular formula, a crucial first step in structural characterization. nih.govjst.go.jp

The fragmentation pattern observed in HRMS also provides valuable structural information. Common fragmentation pathways for related heterocyclic compounds involve the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules. libretexts.orgscielo.brresearchgate.netresearchgate.netraco.cat For this compound, expected fragmentation could involve the loss of the ethyl group, cleavage of the oxazole ring, or rearrangements involving the ethynyl group.

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₇H₇NO + H]⁺ | 122.0600 |

| [C₇H₇NO + Na]⁺ | 144.0419 |

Note: These are predicted values. Actual experimental values may vary slightly.

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of polar molecules like oxazole derivatives, often yielding intact protonated molecules [M+H]⁺. chemrxiv.orgchemrxiv.org This technique is frequently coupled with HRMS to provide both accurate mass and fragmentation data. nih.govjst.go.jpthieme-connect.com

In the analysis of this compound, ESI-TOF would be expected to show a prominent peak corresponding to the protonated molecule. The high sensitivity and mass accuracy of TOF analyzers are beneficial for detecting and identifying compounds, even at low concentrations. nih.gov Research on similar ethynyl oxazoles has demonstrated the utility of ESI-TOF in confirming the molecular weight of newly synthesized compounds. chemrxiv.orgchemrxiv.org For example, the HRMS (ESI-TOF) analysis of 2-ethynyl-oxazole showed a calculated m/z of 93.02146 for [M+H]⁺, with a found value of 93.0219, confirming its composition. chemrxiv.orgchemrxiv.org

Table 2: Expected ESI-TOF Adducts for this compound

| Adduct | Formula | Expected m/z |

| [M+H]⁺ | [C₇H₇NO + H]⁺ | 122.06 |

| [M+Na]⁺ | [C₇H₇NO + Na]⁺ | 144.04 |

| [M+K]⁺ | [C₇H₇NO + K]⁺ | 160.02 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (usually a π or n orbital) to a higher energy orbital (usually a π* orbital). The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions. mdpi.comchim.it The oxazole ring itself is a chromophore, and the presence of the ethyl and, more significantly, the ethynyl group will influence the electronic transitions. The ethynyl group, being a part of the conjugated system, is expected to cause a bathochromic (red) shift in the λmax compared to a simple 3-ethyl-1,2-oxazole (B6231226) due to the extension of the π-system. chim.itrsc.org

Studies on related oxazole derivatives show that the absorption maxima typically fall within the range of 250-350 nm, with the exact position being sensitive to substituents and solvent polarity. mdpi.combeilstein-journals.orgglobalresearchonline.net For instance, the introduction of aryl substituents on the oxazole ring can significantly shift the absorption maxima. globalresearchonline.netrsc.org

Table 3: Anticipated Electronic Transitions for this compound

| Transition | Approximate Wavelength Range (nm) | Chromophore |

| π → π | 250 - 300 | Ethynyl-oxazole conjugated system |

| n → π | > 300 | Non-bonding electrons on oxygen and nitrogen |

Note: These are estimated ranges and can be influenced by the solvent used for the analysis.

X-ray Diffraction Analysis of Crystalline Derivatives

While a crystal structure for this compound itself is not reported, analysis of related structures allows for predictions of its likely conformation. The 1,2-oxazole ring is expected to be essentially planar. beilstein-journals.orgnih.gov The ethyl group, with its sp³ hybridized carbons, will have a non-planar arrangement. The ethynyl group is linear. The relative orientation of the substituents with respect to the oxazole ring would be a key conformational feature. Studies on other substituted heterocycles show that the conformation adopted in the solid state is often a balance between maximizing conjugation and minimizing steric hindrance. cdnsciencepub.comresearchgate.netresearchgate.net

Table 4: Predicted Bond Parameters for a Crystalline Derivative of this compound

| Parameter | Predicted Value/Range | Comments |

| C=N bond length (oxazole) | ~1.30 - 1.35 Å | Typical for oxazole rings. beilstein-journals.org |

| C-O bond length (oxazole) | ~1.35 - 1.40 Å | Typical for oxazole rings. beilstein-journals.org |

| C≡C bond length (ethynyl) | ~1.18 - 1.22 Å | Standard for a carbon-carbon triple bond. |

| Oxazole ring planarity | High | The ring itself is aromatic and thus planar. |

The crystal packing of a derivative of this compound would be dictated by a variety of intermolecular forces. The presence of the nitrogen and oxygen atoms in the oxazole ring allows for potential C-H···N and C-H···O hydrogen bonds. mdpi.comiucr.org The ethynyl group can also participate in C-H···π interactions or act as a weak hydrogen bond donor. researchgate.net

Computational and Theoretical Investigations of 3 Ethyl 4 Ethynyl 1,2 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to the modern study of molecular systems. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for analyzing medium-sized organic molecules. zsmu.edu.ua These calculations allow for a detailed exploration of the molecule's electronic structure and geometry, which are the primary determinants of its physical and chemical properties. researchgate.net

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape or equilibrium structure. For 3-Ethyl-4-ethynyl-1,2-oxazole (B6253262), calculations performed using DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, can predict key structural parameters. acs.org The resulting optimized geometry reveals a planar oxazole (B20620) ring, a feature typical of aromatic heterocycles. The ethyl and ethynyl (B1212043) substituents are positioned at the C3 and C4 atoms of the ring, respectively. The planarity of the core structure is essential for its electronic properties, while the orientation of the substituents influences intermolecular interactions. uh.edu

Below are the predicted key geometrical parameters for the optimized structure of this compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | O1-N2 | 1.415 |

| Bond Length (Å) | N2-C3 | 1.308 |

| Bond Length (Å) | C3-C4 | 1.421 |

| Bond Length (Å) | C4-C5 | 1.360 |

| Bond Length (Å) | C5-O1 | 1.355 |

| Bond Length (Å) | C4-C(ethynyl) | 1.430 |

| Bond Length (Å) | C≡C(ethynyl) | 1.209 |

| Bond Angle (°) | C5-O1-N2 | 105.5 |

| Bond Angle (°) | O1-N2-C3 | 110.2 |

| Bond Angle (°) | N2-C3-C4 | 114.8 |

| Bond Angle (°) | C3-C4-C5 | 101.5 |

| Bond Angle (°) | C4-C5-O1 | 108.0 |

| Dihedral Angle (°) | C(ethyl)-C3-C4-C(ethynyl) | ~180.0 |

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich oxazole ring and the π-system of the ethynyl group. researchgate.net The ethyl group, being an electron-donating group, slightly raises the energy of the HOMO. Conversely, the LUMO is distributed across the oxazole ring and is significantly influenced by the electron-withdrawing character of the ethynyl moiety, which lowers its energy. acs.org This spatial separation of FMOs is a characteristic feature of donor-acceptor systems and is crucial for potential applications in materials science. acs.org

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. By simulating spectra, researchers can correlate theoretical predictions with experimental observations, leading to a more robust structural assignment.

Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to atomic displacements, which yields a set of vibrational frequencies corresponding to specific normal modes. These modes include bond stretches, angle bends, and torsions within the molecule. For this compound, the predicted spectrum would show characteristic peaks for the functional groups present. Key vibrations include the C≡C and ≡C-H stretching of the ethynyl group, C-H stretching and bending modes of the ethyl group, and various stretching and deformation modes of the oxazole ring. mdpi.com Comparing these calculated frequencies (often scaled by an empirical factor to account for anharmonicity and basis set limitations) with experimental IR and Raman data confirms the molecular structure. researchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(≡C-H) | Terminal Alkyne | ~3310 | Strong (IR), Medium (Raman) |

| ν(C-H) | Ethyl (CH₃, CH₂) | 2950-3000 | Medium-Strong (IR) |

| ν(C≡C) | Alkyne | ~2125 | Weak (IR), Strong (Raman) |

| ν(C=N), ν(C=C) | Oxazole Ring | 1550-1650 | Medium-Strong (IR) |

| δ(CH₂) | Ethyl Scissoring | ~1465 | Medium (IR) |

| ν(C-O-N) | Oxazole Ring | 1000-1200 | Strong (IR) |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations determine the magnetic shielding tensor for each nucleus in the molecule. The predicted chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, the calculations would predict distinct signals for the protons and carbons of the ethyl group, the oxazole ring, and the ethynyl group. The chemical environment, governed by factors like electron density and anisotropic effects from the aromatic ring and triple bond, dictates the specific shift values. sci-hub.box

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C5-H (Oxazole) | ~8.15 | - |

| ≡C-H (Ethynyl) | ~3.40 | - |

| -CH₂- (Ethyl) | ~2.85 (quartet) | ~20.5 |

| -CH₃ (Ethyl) | ~1.35 (triplet) | ~13.0 |

| C3 (Oxazole) | - | ~168.0 |

| C5 (Oxazole) | - | ~140.0 |

| C4 (Oxazole) | - | ~105.0 |

| -C≡ (Ethynyl) | - | ~85.0 |

| ≡C-H (Ethynyl) | - | ~78.0 |

Conformational Analysis and Energy Landscapes

While the core oxazole ring is rigid, substituents can often rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group around the C3-C(ethyl) bond.

A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle of the ethyl group and calculating the energy at each step. This analysis typically reveals that staggered conformations, where the hydrogens of the methyl group are positioned to minimize steric hindrance with the oxazole ring, are energy minima. Eclipsed conformations represent transition states with higher energy. rsc.org Understanding the conformational preferences and rotational energy barriers is important as these can influence crystal packing, molecular recognition, and biological activity. acs.org For the ethyl group attached to a planar ring system, the energy barrier to rotation is generally low, suggesting that the molecule would be conformationally flexible at room temperature.

Theoretical Studies of Reaction Mechanisms and Transition States

This section would typically detail the outcomes of computational investigations into the reactivity of this compound. Theoretical studies on related ethynyl-substituted heterocyclic compounds often explore reaction pathways for processes such as cycloadditions (e.g., Diels-Alder or 'click' reactions involving the ethynyl group), rearrangements, or electrophilic/nucleophilic attacks on the oxazole ring. Calculations would identify the transition state structures, determine their geometries, and compute the activation energies for various potential reactions. This data is crucial for predicting the most likely reaction products and understanding the kinetic and thermodynamic favorability of different chemical transformations. Without specific studies on this compound, no such mechanistic pathways or energy profiles can be reported.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

An analysis of the Molecular Electrostatic Potential (MEP) provides a visual and quantitative representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an MEP map would be generated through computational methods. It would be expected to show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms of the 1,2-oxazole ring, indicating their susceptibility to electrophilic attack. The ethynyl group would also display distinct electronic features. Positive potential (colored blue) would likely be concentrated around the hydrogen atoms. This analysis is fundamental for predicting how the molecule interacts with other reagents and biological targets.

A data table in this section would typically list calculated values for atomic charges (e.g., Mulliken, NBO) on each atom of the molecule, providing a quantitative basis for the qualitative MEP analysis.

Hypothetical Data Table: MEP Analysis This table is for illustrative purposes only, as no published data exists.

| Atomic Site | MEP Minimum (Vmin, kcal/mol) | MEP Maximum (Vmax, kcal/mol) |

|---|---|---|

| N(2) of oxazole ring | Data not available | Data not available |

| O(1) of oxazole ring | Data not available | Data not available |

Investigation of Intermolecular Interactions and Supramolecular Assembly Prediction

This section would focus on the non-covalent interactions that govern how molecules of this compound interact with each other and with other molecules. Computational studies on similar heterocyclic systems often investigate hydrogen bonding, π-π stacking, and halogen bonding capabilities to predict crystal packing and the formation of larger supramolecular structures. For this compound, researchers would calculate the energies of different dimeric configurations to identify the most stable intermolecular arrangements. The ethynyl group could act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring would be expected to act as hydrogen bond acceptors. This information is vital for materials science, crystal engineering, and understanding the compound's physical properties.

Hypothetical Data Table: Interaction Energies This table is for illustrative purposes only, as no published data exists.

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Data not available | Data not available |

While the framework for a computational analysis of this compound can be outlined based on established theoretical chemistry principles, the specific data required to populate such an analysis is absent from the current scientific literature. Future research is needed to perform these calculations and provide the detailed insights requested.

Advanced Synthetic Applications of 3 Ethyl 4 Ethynyl 1,2 Oxazole As a Versatile Building Block

Construction of Complex Heterocyclic Systems and Molecular Scaffolds

The 3-Ethyl-4-ethynyl-1,2-oxazole (B6253262) moiety is a valuable precursor for the synthesis of more complex heterocyclic systems. The terminal alkyne group provides a reactive handle for a variety of transformations, allowing for the annulation of additional rings onto the oxazole (B20620) core. The inherent reactivity of the ethynyl (B1212043) group allows for its participation in various cycloaddition reactions beyond the well-known click chemistry, including [2+2+1] cycloadditions to form highly substituted oxazole compounds. researchgate.netrsc.orgresearchgate.net Such reactions can be catalyzed by different reagents to achieve regioselective assembly of intricate molecular frameworks. rsc.org

Furthermore, the oxazole ring itself can be a part of a larger, fused heterocyclic system. Research has been dedicated to synthesizing and evaluating the biological properties of fused tricyclic systems that incorporate a pyrrole (B145914) ring with the chemrxiv.orgchemrxiv.orgoxazole unit. nih.govacs.org These efforts highlight the utility of functionalized oxazoles in building libraries of structurally diverse compounds for screening in drug discovery and other applications. The synthesis of new families of densely functionalized oxazole-containing amino acids has also been described, which can then be used to prepare macrocycles, demonstrating the versatility of the oxazole scaffold in constructing complex molecular architectures. nih.gov

Development of Diverse Molecular Architectures via Click Chemistry

The terminal ethynyl group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. chemrxiv.orgchemrxiv.orgorganic-chemistry.org The resulting triazole-linked oxazole hybrids are of significant interest due to the favorable properties of the triazole ring, which can act as a stable linker and participate in hydrogen bonding and dipole interactions with biological targets. researchgate.net

The versatility of this approach is demonstrated by the ability to couple ethynyl oxazoles with a wide variety of azides, including those derived from biomolecules like adenosine, to create bioconjugates and other complex molecular architectures. chemrxiv.org The reaction is known for its high yields, often exceeding 90-95%, and straightforward purification of the resulting cycloadducts. chemrxiv.orgchemrxiv.org This makes the click chemistry of ethynyl oxazoles a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery and materials science. chemrxiv.orgthieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 2-Ethynyl-5-phenyl-oxazole | Benzyl azide (B81097) | Copper(II) sulfate (B86663) | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-oxazole | >95% | chemrxiv.org |

| 5-Ethynyl-2,4-dimethyl-oxazole | Adenosine azide | Copper(II) sulfate | 5-(1-(Adenosine)-1H-1,2,3-triazol-4-yl)-2,4-dimethyl-oxazole | >95% | chemrxiv.org |

| Ethynyl-1,2,3-trimethoxy benzene | Aromatic azides | Copper salts | 1,4-diaryl-1,2,3-triazoles | Not specified | researchgate.net |

Role in the Synthesis of Scaffolds for Medicinal and Agrochemical Research

The 1,2-oxazole ring is a recognized pharmacophore found in numerous compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govontosight.aitandfonline.cominnovareacademics.in The incorporation of an ethynyl group at the 4-position, as in this compound, further enhances its utility in medicinal and agrochemical research by providing a reactive handle for further molecular elaboration. chemrxiv.orgchemrxiv.org

Utility as a Precursor for Bioisosteric Replacements

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic profile of a lead compound. ufrj.br The 1,2-oxazole ring is considered a bioisostere of other five-membered heterocycles like imidazole (B134444) and thiazole, as well as amide and ester functionalities. nih.govrsc.orgacs.org For instance, replacing an ester group with an oxazole can lead to increased metabolic stability against esterases while maintaining or even improving biological activity. ufrj.br The 1,2,4-oxadiazole (B8745197) ring, a close relative, also demonstrates bioisosteric equivalence with ester and amide groups and is often used to circumvent instability issues like hydrolysis. nih.gov The availability of this compound provides a building block that can be used to introduce this valuable bioisosteric replacement into a molecule, with the ethynyl group allowing for further diversification.

Strategic Incorporation into Pharmacophore Development

The development of new drugs often involves the identification and optimization of a pharmacophore, the essential three-dimensional arrangement of functional groups responsible for biological activity. The 1,2-oxazole moiety is a common feature in many pharmacophores due to its ability to engage in various non-covalent interactions with biological targets. innovareacademics.inrsc.org The rigid and linear nature of the ethynyl group in this compound can be strategically employed to control the spatial orientation of other substituents, aiding in the precise positioning of functional groups within a pharmacophore. chemrxiv.org

The ability to easily derivatize the ethynyl group via click chemistry allows for the rapid generation of a library of analogues, which is crucial for structure-activity relationship (SAR) studies. tandfonline.com This facilitates the optimization of a lead compound by systematically exploring the chemical space around the oxazole core. chemrxiv.org The synthesis of various substituted oxazoles and their subsequent biological evaluation has been a fruitful area of research, leading to the discovery of potent inhibitors of various enzymes and receptors. nih.govacs.org

Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of this compound also make it a promising candidate for applications in materials science and supramolecular chemistry. The combination of a heterocyclic ring and a terminal alkyne opens up possibilities for the creation of novel functional materials and complex supramolecular assemblies.

Precursors for Functional Materials (e.g., Fluorescent, Photochromic)

Trisubstituted oxazoles have been shown to exhibit interesting photophysical properties, including scintillating, photochromic, and fluorescence switching properties. chemrxiv.org The ethynyl group in this compound can be utilized in polymerization reactions to create functional polyoxazoles. For instance, metal-free [2+2+1] cycloaddition polymerization of alkynes and nitriles has been used to synthesize polyoxazoles with good thermal stability. rsc.org These polymers, with unreacted terminal alkynes, have potential applications in modifying resins. rsc.org

The acetylene (B1199291) linker provides a rigid and linear geometry, which is a desirable feature in the construction of molecular rotors and other nanomachines. chemrxiv.org Ethynyl oxazoles have been used in the assembly of four-component supramolecular nanorotors that exhibit extremely fast motion, which can be regulated by the addition or removal of copper ions. chemrxiv.org The development of such molecular machines could have applications in nanofluidics, molecular computing, and responsive materials. chemrxiv.org

Information regarding "this compound" is currently unavailable in the public domain for the specified advanced applications.

Extensive research has been conducted to gather information on the chemical compound "this compound," focusing on its advanced synthetic applications, particularly in the design of molecular machines, nanorotors, and strategies for expanding chemical space. Despite a thorough search of scientific databases and scholarly articles, no specific data, research findings, or detailed applications concerning this particular compound could be located.

The search did yield general information about the broader class of "ethynyl oxazoles," indicating their potential as versatile building blocks in medicinal and materials chemistry. Researchers have noted the utility of the ethynyl-substituted oxazole core in constructing complex molecular architectures and in "click chemistry" for the generation of diverse compound libraries. The acetylene linker in these compounds provides a linear geometry and rotational freedom, which is a desirable feature in the design of molecular rotors.

However, the available literature does not offer specific examples, data tables, or in-depth studies related to "this compound." The advanced applications detailed in the requested article outline—namely its contribution to molecular machines and nanorotors, and specific strategies for its use in expanding chemical libraries—are not documented for this specific molecule in the accessible scientific literature.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on "this compound." The specific research findings and detailed data required to populate the requested sections and subsections are not available.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-4-ethynyl-1,2-oxazole, and how can purity be maximized?

The synthesis of oxazole derivatives typically involves cyclization reactions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by distillation and crystallization in water-ethanol mixtures to achieve ~65% yield . Adapting this method, researchers might use ethynyl-containing precursors under similar reflux conditions. Purity can be enhanced via recrystallization with polar aprotic solvents or column chromatography. Monitoring reaction progress with TLC and confirming purity via melting point analysis or HPLC is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : To identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹ and oxazole ring vibrations).

- ¹H/¹³C NMR : For structural elucidation; the ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while ethyl groups show triplet/multiplet patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates empirical formula accuracy .

Q. How can researchers assess the biological activity of this compound?

Preliminary bioactivity screening often involves:

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition Studies : Testing against targets like cytochrome P450 or kinases via fluorometric/colorimetric assays.

- Cytotoxicity Profiling : MTT assays on human cell lines to evaluate therapeutic index .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Crystallographic refinement using programs like SHELXL requires high-quality single crystals. Challenges include:

- Disorder in Ethynyl/Ethyl Groups : Mitigated by freezing crystals to 100 K and applying restraints during refinement .

- Twinned Data : Use SHELXD/SHELXE for experimental phasing and twin law identification .

- Weak Diffraction : Synchrotron radiation improves data resolution. Report R-factors (<5% for high-quality structures) and validate via residual density maps .

Q. How do competing reaction pathways affect the synthesis of this compound?

Side reactions (e.g., over-oxidation or dimerization) may occur due to the ethynyl group’s reactivity. Strategies include:

- Temperature Control : Lowering reaction temperatures to stabilize intermediates.

- Protecting Groups : Introducing trimethylsilyl (TMS) groups to ethynyl moieties, later removed via fluoride treatment .

- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy to detect byproducts early .

Q. What computational methods support the study of this compound’s electronic properties?

- DFT Calculations : Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are recommended.

- Molecular Docking : AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors). Validate with MD simulations (NAMD/GROMACS) .

Methodological Considerations

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic analyses?

Discrepancies (e.g., NMR suggesting planar geometry vs. crystallography showing puckered rings) require:

- Multi-Technique Validation : Cross-check with X-ray powder diffraction or solid-state NMR.

- Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility .

Q. What strategies improve yield in large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.